molecular formula C10H15ClFN B1445760 1-(2-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1864062-65-6

1-(2-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1445760
CAS No.: 1864062-65-6
M. Wt: 203.68 g/mol
InChI Key: CDOGLDBVVSAKGM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN It is a derivative of butanamine, where a fluorophenyl group is attached to the butanamine backbone

Scientific Research Applications

1-(2-Fluorophenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for various conditions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. This can result in various biological effects, depending on the specific target and context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)butan-2-amine hydrochloride
  • 1-(4-Fluorophenyl)butan-2-amine

Uniqueness

1-(2-Fluorophenyl)butan-1-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. The specific placement of the fluorine atom can influence the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOGLDBVVSAKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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